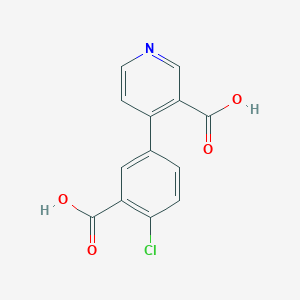
4-(3-Trifluoromethoxyphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Trifluoromethoxyphenyl)nicotinic acid, 95% (4-TFMPA) is a trifluoromethoxyphenyl derivative of nicotinic acid (NA). Nicotinic acid is a naturally occurring compound found in plants, animals, and fungi. It is a water-soluble vitamin and is essential for human health. 4-TFMPA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities.
Mécanisme D'action
4-(3-Trifluoromethoxyphenyl)nicotinic acid, 95% has been found to bind to nicotinic acid receptors, which are found in many tissues and organs. These receptors are involved in a wide range of physiological processes, including inflammation, lipid metabolism, and glucose and insulin regulation. By binding to these receptors, 4-(3-Trifluoromethoxyphenyl)nicotinic acid, 95% is able to modulate their activity and thus exert its various biological effects.
Biochemical and Physiological Effects
4-(3-Trifluoromethoxyphenyl)nicotinic acid, 95% has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities. It has also been found to modulate lipid metabolism and regulate glucose and insulin levels.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-Trifluoromethoxyphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to obtain in a pure form. It is also a water-soluble compound, making it easy to work with in aqueous solutions. However, it is important to note that 4-(3-Trifluoromethoxyphenyl)nicotinic acid, 95% is a relatively new compound, and its effects on the human body have not yet been fully studied.
Orientations Futures
There are several possible future directions for research on 4-(3-Trifluoromethoxyphenyl)nicotinic acid, 95%. Further studies are needed to investigate the effects of 4-(3-Trifluoromethoxyphenyl)nicotinic acid, 95% on human health, including its potential therapeutic uses. Additionally, more research is needed to explore the mechanism of action of 4-(3-Trifluoromethoxyphenyl)nicotinic acid, 95% and to further elucidate its biochemical and physiological effects. Finally, further research is needed to investigate the potential uses of 4-(3-Trifluoromethoxyphenyl)nicotinic acid, 95% in drug development.
Méthodes De Synthèse
4-(3-Trifluoromethoxyphenyl)nicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of nicotinic acid with trifluoromethyl iodide, followed by the reaction of the trifluoromethylated nicotinic acid with an aqueous solution of sodium hydroxide. The product is then purified by column chromatography.
Applications De Recherche Scientifique
4-(3-Trifluoromethoxyphenyl)nicotinic acid, 95% is widely used in scientific research due to its various biological activities. It has been used to investigate the mechanism of action of nicotinic acid receptors, to study the effects of nicotinic acid on inflammation and cancer, and to evaluate the efficacy of nicotinic acid derivatives as potential anti-fungal agents. 4-(3-Trifluoromethoxyphenyl)nicotinic acid, 95% has also been used in studies of the effects of nicotinic acid on lipid metabolism and the regulation of glucose and insulin levels.
Propriétés
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-2-8(6-9)10-4-5-17-7-11(10)12(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFLMARGURIWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692741 |
Source


|
| Record name | 4-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Trifluoromethoxyphenyl)nicotinic acid | |
CAS RN |
1261901-13-6 |
Source


|
| Record name | 4-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Amino-3-[3-(cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415548.png)

![4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415557.png)


![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415567.png)



